molecular formula C17H15N5OS2 B3800085 N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide

Cat. No.: B3800085
M. Wt: 369.5 g/mol
InChI Key: YKLQAZBXXPBLBH-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide is a complex organic compound featuring a pyrazole ring system substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide typically involves the condensation of thiophene derivatives with pyrazole intermediates. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carbaldehyde and pyrazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrazole ring through cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Properties

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c23-17(12-21-8-6-14(20-21)15-4-2-10-25-15)19-16-5-7-18-22(16)11-13-3-1-9-24-13/h1-10H,11-12H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQAZBXXPBLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)CN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Reactant of Route 2
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N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Reactant of Route 3
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N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Reactant of Route 4
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N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Reactant of Route 5
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N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Reactant of Route 6
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N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide

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